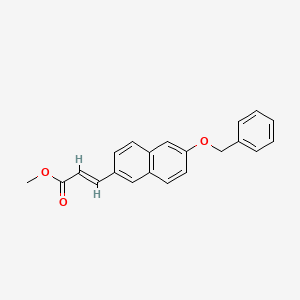
3-(6-Benzyloxy-naphthalen-2-yl)-acrylic acid methyl ester
Vue d'ensemble
Description
“3-(6-Benzyloxy-naphthalen-2-yl)-acrylic acid methyl ester” is a complex organic compound. It contains a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound also contains a benzyloxy group attached to the 6th carbon of the naphthalene ring, an acrylic acid methyl ester group attached to the 3rd carbon .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions. For instance, a similar compound, “N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide”, was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen in high yield . The synthesis of “3-(6-Benzyloxy-naphthalen-2-yl)-acrylic acid methyl ester” might involve similar steps, but specific synthesis methods would need to be developed or found in the literature.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a naphthalene ring, which is a planar structure composed of two fused benzene rings. The benzyloxy group is attached to the 6th carbon of the naphthalene ring, and the acrylic acid methyl ester group is attached to the 3rd carbon .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of the ester group, it could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. The benzyloxy group might also be susceptible to reactions such as cleavage under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility would depend on the polarity of its functional groups. The presence of the ester group might make it somewhat polar, and therefore soluble in polar solvents .Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
This compound can be used in the production of OLEDs . Specifically, it can be used as a blue fluorescent emissive material. The device based on this compound exhibited highly efficient sky-blue emission with a current efficiency of 2.25 cd A −1, power efficiency of 1.13 lm W −1 and CIE ( x, y) coordinate of (0.16, 0.30) at 8 V .
Fluorescence Emission Spectroscopy
The compound can be used in fluorescence emission spectroscopy . This technique is used to analyze the fluorescence properties of a sample, which can provide information about the sample’s chemical composition and molecular structure .
UV-Vis Absorption
This compound can be used in UV-Vis absorption studies . UV-Vis absorption is a technique used to measure the absorbance of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum .
Cyclic Voltammetry (CV)
The compound can be used in cyclic voltammetry (CV) studies . CV is an electrochemical technique used to study the redox properties of a compound .
5. Synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl Carbamates This compound can potentially be used in the synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates . These carbamates can have various applications, including use as pharmaceuticals, pesticides, and more .
Boronic Acid Derivatives
The compound can potentially be used in the synthesis of boronic acid derivatives . Boronic acids and their derivatives are important in organic synthesis and medicinal chemistry, with applications ranging from drug discovery to materials science .
Safety and Hazards
As with any chemical compound, handling “3-(6-Benzyloxy-naphthalen-2-yl)-acrylic acid methyl ester” would require appropriate safety measures. This includes using personal protective equipment and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .
Propriétés
IUPAC Name |
methyl (E)-3-(6-phenylmethoxynaphthalen-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-23-21(22)12-8-16-7-9-19-14-20(11-10-18(19)13-16)24-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTTWRFBYYJOFF-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Benzyloxy-naphthalen-2-yl)-acrylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



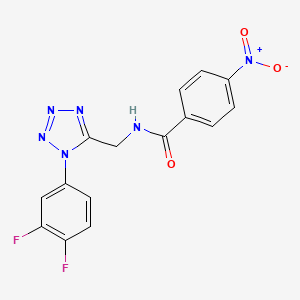

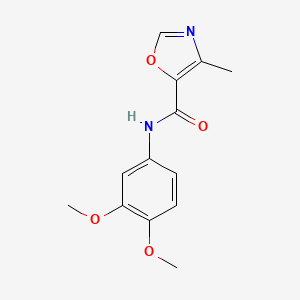
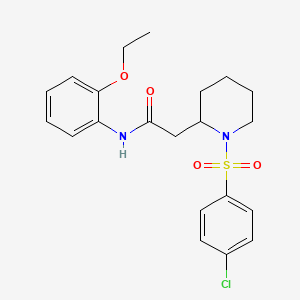
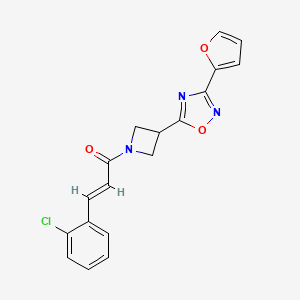
![N-(2-benzoyl-4-bromophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2796132.png)
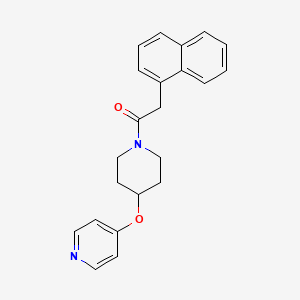

![N-[3-(2-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2796135.png)
![2-methyl-N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2796136.png)
![(E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2796139.png)

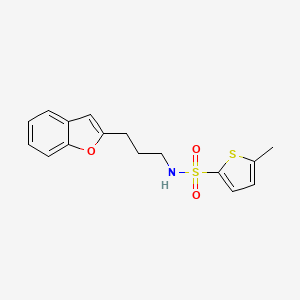
![2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2796145.png)